2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide
Overview
Description
2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide is a useful research compound. Its molecular formula is C11H23N3O and its molecular weight is 213.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 2-azetidinones containing anthraquinone moiety, have been found to exhibit cytotoxicity against various human cancer cell lines .
Mode of Action
Related compounds, such as 4-(3-azetidin-1-yl)pyrimidin-2-amines, have been found to act as high-affinity non-imidazole histamine h3 receptor agonists .
Biochemical Pathways
Related compounds have been found to interfere with enzymes that have specific correlation to peptidoglycan metabolism .
Pharmacokinetics
A related compound, vuf16839, has been found to combine nanomolar on-target activity with weak activity on cytochrome p450 enzymes and good metabolic stability .
Result of Action
Related compounds have been found to show moderate to significant cytotoxicity against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for modulating neurotransmitter release in the central nervous system. Additionally, this compound may interact with cytochrome P450 enzymes, affecting their metabolic activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect cyclic adenosine monophosphate (cAMP) levels, which play a critical role in cell signaling . Furthermore, this compound can impact gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to histamine H3 receptors, leading to partial agonist activity and modulation of neurotransmitter release . Additionally, this compound may inhibit or activate specific enzymes, such as cytochrome P450, affecting their metabolic functions . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound can lead to alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter release and improving cognitive function . At higher doses, it may cause toxic or adverse effects, including alterations in metabolic pathways and cellular damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It may affect metabolic flux and metabolite levels by modulating the activity of cytochrome P450 enzymes . These interactions can lead to changes in the production and utilization of metabolites, influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its biological activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-3-5-6-14(4-2)11(15)9-13-7-10(12)8-13/h10H,3-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFMCCNECVYOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CN1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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